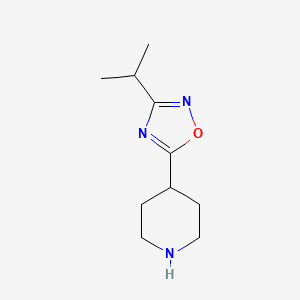
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Übersicht
Beschreibung
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is a chemical compound with the molecular formula C13H22N4O . It is a piperidine derivative with a substituted oxadiazole ring, and it is commonly used in organic synthesis and pharmaceutical research .
Molecular Structure Analysis
The molecular structure of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine consists of a piperidine ring attached to an oxadiazole ring with an isopropyl group . The InChI code for this compound isInChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3 . Physical And Chemical Properties Analysis
The molecular weight of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine is 195.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass and monoisotopic mass of the compound are 195.137162174 g/mol .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine and its derivatives have been researched extensively for their antimicrobial properties. Studies have demonstrated that these compounds exhibit strong activity against various Gram-negative and Gram-positive bacteria. For example, a research study synthesized derivatives of 1,3,4-oxadiazole, which included compounds structurally similar to 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine, and found them to display significant antimicrobial efficacy (Khalid et al., 2016). Additionally, similar compounds have been identified as potent antifungal agents, with a study highlighting their effectiveness against fungal strains like Cryptococcus neoformans and Aspergillus species (Sangshetti & Shinde, 2011).
Cancer Research
In cancer research, certain derivatives of 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine have shown promise as antiproliferative agents. A study discovered a new chemical class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors. These compounds have demonstrated efficacy in inhibiting the proliferation of cancer cells by targeting tubulin, a key component in cell division (Krasavin et al., 2014).
Neurological Disorders
Compounds structurally related to 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine have also been studied for their potential in treating neurological disorders. For instance, a derivative was synthesized for its potential use in Alzheimer's disease treatment. This compound was evaluated for its enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease management (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
5-piperidin-4-yl-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRJZNBKSMAEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639911 | |
| Record name | 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine | |
CAS RN |
733748-92-0 | |
| Record name | 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1324816.png)
![Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1324817.png)
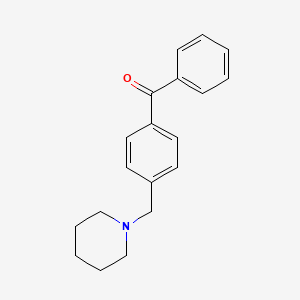
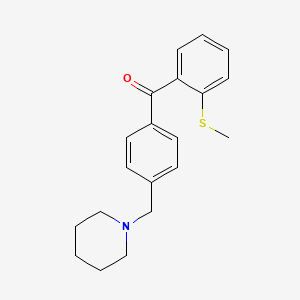
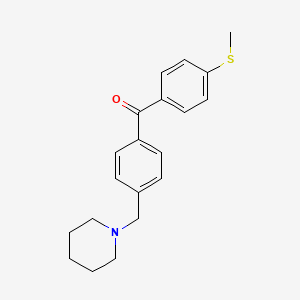
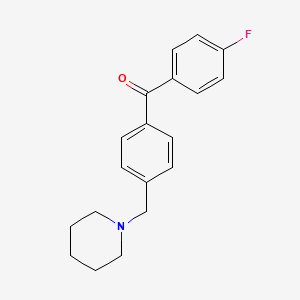
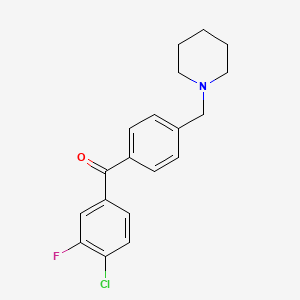

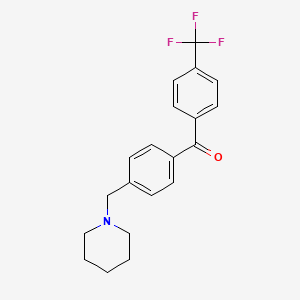
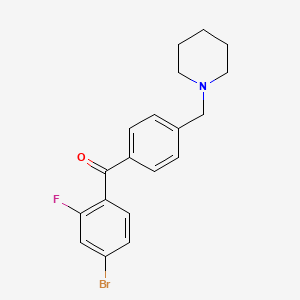
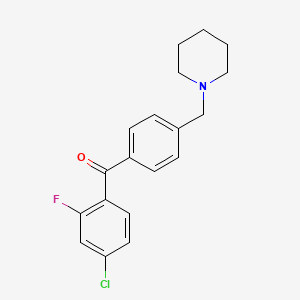
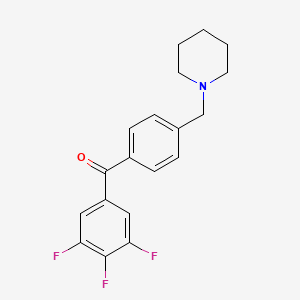
![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)
![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)